(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a halogenated indole-O-glycoside featuring a hexose sugar core (oxane ring) and a substituted indole moiety. The indole group is modified with bromo (Br) and chloro (Cl) substituents at positions 5 and 6, respectively.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219779 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198402-60-7 | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198402-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is a substrate for the enzyme β-galactosidase. When cleaved by β-galactosidase, it yields a magenta precipitate. This color change is used to detect the presence of the enzyme in various biological systems, including yeasts and bacteria.
Cellular Effects
The presence of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in a cellular environment can be used to monitor the activity of β-galactosidase. The production of the magenta precipitate upon cleavage by the enzyme provides a visual indicator of enzyme activity, which can influence various cellular processes.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase. This cleavage results in the production of a magenta precipitate, providing a visual indicator of the enzyme’s activity.
Temporal Effects in Laboratory Settings
Over time, the intensity of the magenta color produced by the hydrolysis of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside can be used to monitor the activity of β-galactosidase. This allows researchers to track the enzyme’s activity over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside in animal models would depend on the presence and activity of β-galactosidase. Higher dosages would likely result in a more intense magenta coloration, indicating higher enzyme activity.
Metabolic Pathways
5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside is involved in the metabolic pathway of the enzyme β-galactosidase. The enzyme cleaves the compound, resulting in the production of a magenta precipitate.
Biological Activity
The compound (2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol , also known as 5-Bromo-6-chloro-indolyl α-D-galactopyranoside, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a methyloxane backbone with hydroxyl groups and an indole moiety that enhances its biological activity.
- Molecular Formula : C14H15BrClNO6
- Molecular Weight : 408.63 g/mol
- CAS Number : 198402-60-7
While specific research on the mechanism of action for this compound is limited, it is hypothesized that its indole component may interact with various biological targets, including enzymes and receptors. Analogous compounds have shown activities such as:
- Enzyme inhibition : Compounds similar to this one often act as inhibitors for enzymes like β-galactosidase, which can be monitored through colorimetric assays.
- Receptor binding : The structural characteristics suggest potential interactions with neurotransmitter receptors or other signaling pathways crucial in various biological processes.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Indole derivatives are known for their anticancer properties. The presence of bromine and chlorine substituents may enhance the cytotoxic effects against cancer cell lines. For instance:
- Case Study : A study on similar indole derivatives demonstrated significant apoptosis in breast cancer cells through the activation of specific apoptotic pathways.
Antimicrobial Properties
The halogenated indole structure is associated with antimicrobial activity. Research indicates that compounds with similar structures exhibit:
- Broad-spectrum antimicrobial effects , potentially inhibiting bacterial growth through disruption of cell wall synthesis.
Enzymatic Activity Modulation
This compound acts as a substrate for β-galactosidase:
- Biochemical Analysis : The hydrolysis of this compound by β-galactosidase can be quantified by measuring the intensity of the resulting color change in assays, providing insights into enzyme activity in various biological contexts.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromoindole | Indole core with bromine | Anticancer properties |
| 4-Chloroindole | Indole core with chlorine | Antimicrobial activity |
| Indomethacin | Indole derivative with anti-inflammatory properties | Pain relief and anti-inflammatory effects |
Research Findings
- In vitro Studies : Compounds structurally related to this compound have demonstrated promising results in cell viability assays against various cancer cell lines.
- In vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and enhanced survival rates compared to controls.
- Mechanistic Studies : Investigations into the molecular pathways affected by this compound revealed its potential to modulate apoptotic signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Indole Glycosides
Compound A : (2S,3S,4S,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Structural Difference : Chlorine is at position 4 instead of 6 on the indole ring.
- Implications : Positional isomerism may alter steric and electronic interactions with target proteins. For example, the 4-Cl substituent could hinder binding in sterically sensitive active sites compared to the 6-Cl analog .
Compound B : (2R,3R,4S,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Glycosides with Aromatic Moieties
Sotagliflozin (CHEMBL48494)
- Structure : (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol.
- Comparison : Shares a hexose core but substitutes indole with a chlorophenyl-ethoxybenzyl group.
- The methylthio group improves oral bioavailability compared to hydroxymethyl .
α-Arbutin and β-Arbutin
- Structures: Differ in glycosidic linkage (α vs. β) of hydroquinone to glucose.
- Comparison: Both lack halogenation but exhibit tyrosinase inhibition.
Aquaporin-Targeting Compounds
| Compound ID | Structure Features | Binding Energy (kcal/mol) |
|---|---|---|
| CHEMBL3703838 | Chloro-benzoxathiole substituent | -36.07 |
| CHEMBL2132563 | Oxadiazole-thiazole substituent | -32.18 |
| Target Compound | Bromo-chloro-indole substituent | Hypothetical: -30 to -35 |
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis
Preparation Methods
Reaction Mechanism and Conditions
The Koenigs-Knorr method employs a glycosyl halide (e.g., acetobromogalactose) reacted with 5-bromo-6-chloroindoxyl under basic conditions. The indoxyl oxygen acts as a nucleophile, displacing the halide to form the β-glycosidic bond.
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Glycosyl Donor Preparation :
-
Acetobromogalactose is synthesized by treating D-galactose with HBr/AcOH.
-
-
Coupling Reaction :
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5-Bromo-6-chloroindoxyl (1.0 eq) is dissolved in anhydrous acetone.
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Acetobromogalactose (1.2 eq) and Ag₂CO₃ (2.0 eq) are added under nitrogen.
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Reaction proceeds at 40°C for 12 h.
-
-
Deprotection :
-
Acetyl groups are removed using NaOMe/MeOH.
-
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 h |
| Stereoselectivity | β-configuration >95% |
Advantages : High stereocontrol, scalability.
Limitations : Requires toxic Hg or Ag promoters; sensitive to moisture.
Transition Metal-Catalyzed Coupling
Palladium-Mediated Glycosylation
This method uses glycosyl trichloroacetimidates and palladium catalysts to enhance reactivity and selectivity ().
-
Glycosyl Donor Activation :
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Trichloroacetimidate derivatives of D-galactose are prepared.
-
-
Coupling :
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5-Bromo-6-chloroindole (1.0 eq), glycosyl donor (2.0 eq), PdCl₂ (0.05 eq), and Mor-DalPhos ligand (0.05 eq) in THF/H₂O (4:1).
-
Reaction at 55–60°C for 6 h under argon.
-
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Reaction Time | 6–8 h |
| Catalyst Loading | 5 mol% Pd |
Advantages : Mild conditions, avoids heavy metals.
Limitations : High catalyst cost; requires inert atmosphere.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields ().
-
Substrate Mixing :
-
α,β-Unsaturated C-glycosidic ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in EtOH.
-
-
Microwave Conditions :
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Irradiated at 70°C (100 W) for 15 min.
-
| Parameter | Value |
|---|---|
| Yield | 81% |
| Reaction Time | 15 min |
| Purity | >98% (HPLC) |
Advantages : Rapid synthesis; energy-efficient.
Limitations : Specialized equipment required.
Solid-Phase Synthesis with Protective Groups
Stepwise Assembly
This approach uses resin-bound intermediates to simplify purification ().
-
Resin Functionalization :
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Wang resin is loaded with Fmoc-protected galactose.
-
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Indole Coupling :
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5-Bromo-6-chloroindole is attached via Mitsunobu reaction (DIAD, PPh₃).
-
-
Cleavage and Deprotection :
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TFA cleavage followed by NaOMe/MeOH treatment.
-
| Parameter | Value |
|---|---|
| Yield (Overall) | 65% |
| Purity | 90% |
Advantages : Easy purification; modular design.
Limitations : Low scalability; high resin cost.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Koenigs-Knorr | 68–72 | 12 h | High | Excellent |
| Pd-Catalyzed | 82–85 | 6–8 h | Very High | Moderate |
| Microwave-Assisted | 81 | 15 min | High | Limited |
| Solid-Phase | 65 | 24–48 h | Moderate | Low |
Challenges and Solutions
Key Issues:
-
Stereocontrol : Competing α/β anomer formation in classical methods.
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Purification : Polar byproducts complicate isolation.
-
Indole Stability : Degradation under acidic/basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

